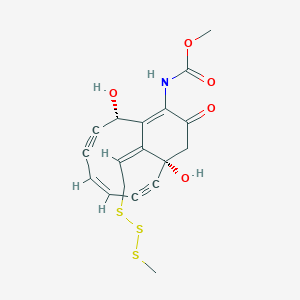
Calicheamicinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calicheamicinone, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO5S3 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Insights
Recent studies have elucidated the glycosylation pathways involved in calicheamicin biosynthesis. Key glycosyltransferases (GTs), such as CalG2 and CalG3, play essential roles in modifying calicheamicinone to enhance its therapeutic efficacy . These insights have opened avenues for engineering more effective derivatives through synthetic biology techniques.
Synthetic Studies
The synthesis of this compound has been a subject of extensive research due to its complexity. Various synthetic methods have been developed, including total synthesis approaches that aim to produce this aglycone efficiently.
Clinical Applications
This compound has been utilized in the development of ADCs, which combine the cytotoxic properties of calicheamicin with targeting capabilities of monoclonal antibodies. Notable examples include:
- Gemtuzumab ozogamicin (Mylotarg) : An ADC approved for treating acute myeloid leukemia (AML) that links calicheamicin to an anti-CD33 antibody .
- Inotuzumab ozogamicin (Besponsa) : Another ADC targeting CD22 for treating relapsed or refractory B-cell precursor acute lymphoblastic leukemia .
These applications demonstrate the potential of this compound in targeted cancer therapies.
Gemtuzumab Ozogamicin
- Indication : Acute Myeloid Leukemia (AML)
- Mechanism : The antibody targets CD33 on leukemic cells, delivering calicheamicin directly to the tumor site.
- Outcome : Clinical trials have shown improved response rates in patients with CD33-positive AML .
Inotuzumab Ozogamicin
Analyse Chemischer Reaktionen
Bergman Cycloaromatization
-
Mechanism : The enediyne core of calicheamicinone undergoes a Bergman reaction, a thermal rearrangement that generates a highly reactive benzenoid diradical . This diradical then abstracts hydrogen atoms from the deoxyribose moiety of DNA, leading to DNA cleavage .
-
Activation : The Bergman reaction is triggered by a series of chemical events that start with a nucleophilic attack on the trisulfide group of calicheamicin γ1 . This attack leads to the formation of a thiolate or thiol, which then adds intramolecularly to an α,β-unsaturated ketone within the this compound framework. This process induces strain on the 10-membered enediyne ring, which is relieved by the Bergman reaction .
-
Model Systems : Scientists have synthesized model systems of the calicheamicin/esperamicin enediyne core to study their Bergman cycloaromatization . These studies have shown that simple enediyne systems can mimic the DNA-cleaving properties of calicheamicin γ1 .
Diels-Alder Reactions
-
Asymmetric Synthesis : Diels-Alder reactions are crucial in the synthesis of this compound . An asymmetric Diels-Alder reaction between a ketene acetal and a nitropropenoate derived from (-)-8-phenylmenthol can afford optically pure adducts that can be converted into either enantiomer of this compound .
-
Ketene Acetal : Ketene acetals can be converted to silyl enol ethers, which then undergo Diels-Alder reactions with methyl (E)-3-nitropropenoate to produce ketone intermediates, useful in synthesizing this compound .
Reactions with Cerium Trimethylsilylacetylide
-
Stereoselective Reactions : Ketones derived from Diels-Alder reactions can react stereoselectively with cerium trimethylsilylacetylide to introduce acetylene units . The stereochemical outcome of these reactions can be controlled by modifying the substituents on the ketone .
Deprotection and Cyclization
-
Silyl Group Removal : The removal of acetylenic silyl groups generates syn bis(acetylenes) .
-
Cyclic Enediyne Formation : Diiodides formed from bis(acetylenes) can react with (Z)-1,2-bis(trimethylstannyl)ethene in the presence of a palladium catalyst to form the cyclic enediyne structure characteristic of this compound .
Additional Factors Influencing Reactions
-
Reaction Rate : Reaction rates are usually expressed as the concentration of reactant consumed or the concentration of product formed per unit time .
-
Acid Catalysis : The rate of some reactions can be influenced by acid catalysis .
-
Data Analysis : Kinetic data can be analyzed by graphing the concentration of reactants as a function of time or inverse time .
This information is intended to provide a detailed overview of the chemical reactions of this compound based on the provided search results.
Eigenschaften
CAS-Nummer |
126629-10-5 |
|---|---|
Molekularformel |
C18H17NO5S3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
methyl N-[(1R,4Z,8S,13Z)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C18H17NO5S3/c1-24-17(22)19-16-14(21)11-18(23)9-6-4-3-5-7-13(20)15(16)12(18)8-10-26-27-25-2/h3-4,8,13,20,23H,10-11H2,1-2H3,(H,19,22)/b4-3-,12-8-/t13-,18-/m0/s1 |
InChI-Schlüssel |
KSPGUBODGVOTHI-XRJAHZOWSA-N |
SMILES |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
Isomerische SMILES |
COC(=O)NC1=C\2[C@H](C#C/C=C\C#C[C@@](/C2=C\CSSSC)(CC1=O)O)O |
Kanonische SMILES |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
Synonyme |
calicheamicinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















